Fluorescence Enhancement on Binding to Bovine Serum Albumin (BSA) – Sbt vs. Homodimers
The styrylcyanine dye Sbt ((E)-2-(4-(dimethylamino)styryl)-3-methylbenzo[d]thiazol-3-ium iodide) exhibits a 3.5‑ to 55‑fold increase in fluorescence emission intensity upon binding to bovine serum albumin (BSA), depending on the dye concentration and BSA loading [1]. In contrast, its homodimers Dbt‑5 and Dbt‑10 show only modest hypsochromic shifts (Δλabs ≈ 30 nm, Δλfluo ≈ 7 nm) with the appearance of a new band at λmax = 410 nm, indicating that dimerization reduces the available monomer population for protein interaction [1]. This differential enhancement profile makes Sbt the monomeric form preferable for applications requiring high signal‑to‑background ratio in protein‑rich environments.
| Evidence Dimension | Fluorescence intensity enhancement factor upon BSA binding |
|---|---|
| Target Compound Data | 3.5‑ to 55‑fold increase (aqueous solution, c = 2.2×10⁻⁵ M, BSA titration 1.7×10⁻⁶ – 1.4×10⁻⁵ M) |
| Comparator Or Baseline | Homodimer Dbt‑5: hypsochromic shift Δλabs ≈ 30 nm, Δλfluo ≈ 7 nm; Homodimer Dbt‑10: new band at 410 nm |
| Quantified Difference | Sbt shows 3.5–55× fluorescence gain; homodimers primarily exhibit spectral shifts without comparable intensity amplification |
| Conditions | Aqueous solution, pH ≈ 7.4, ambient temperature; absorption and fluorescence spectroscopy |
Why This Matters
Researchers procuring a styrylcyanine dye for BSA‑based assays (e.g., drug‑binding studies, fluorescence correlation spectroscopy) must select the monomeric Sbt over its homodimers to obtain the largest dynamic range in fluorescence readout.
- [1] INIS Repository. Spectroscopic study of interaction of styrylcyanine dye Sbt and its derivatives with bovine serum albumin. Record 43097701. Translated from original. Accessed 2026-05-04. View Source
